methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate
Description
Methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate is an α,β-unsaturated ester characterized by a phenyl ring substituted with an ethoxy group at the 3-position and a 2-amino-2-oxoethoxy group at the 4-position. This compound is listed in catalogs as a research chemical (CAS and product references in ), though it is currently discontinued, limiting its commercial availability .
Properties
IUPAC Name |
methyl (E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-12-8-10(5-7-14(17)18-2)4-6-11(12)20-9-13(15)16/h4-8H,3,9H2,1-2H3,(H2,15,16)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRJBPZTVHNGNO-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)OC)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)OC)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The most direct method involves alkylation of a phenolic acrylate intermediate. Methyl (E)-3-(4-hydroxy-3-ethoxyphenyl)acrylate serves as the starting material, reacting with 2-bromoacetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–90°C). The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon of 2-bromoacetamide.
Representative Procedure
- Combine methyl (E)-3-(4-hydroxy-3-ethoxyphenyl)acrylate (1.78 g, 0.01 mol), 2-bromoacetamide (1.68 g, 0.012 mol), and K₂CO₃ (2.76 g, 0.02 mol) in DMF (10 mL).
- Heat at 80°C for 2 hours under nitrogen.
- Quench with ice water, filter, and recrystallize from ethanol.
Optimization Considerations
- Solvent Choice : DMF enhances reaction efficiency due to its high polarity and ability to dissolve ionic intermediates.
- Base Selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in deprotonating the phenolic hydroxyl group.
- Temperature : Reactions below 70°C result in incomplete conversion, while temperatures above 90°C promote side reactions.
Sequential Functionalization via Protecting Groups
Stepwise Synthesis from Ferulic Acid Derivatives
This method, adapted from anti-leukemic drug synthesis protocols, employs ferulic acid as a starting material:
- Ethoxylation : Protect the 3-hydroxy group of methyl ferulate with ethyl bromide under basic conditions.
- Acetoxylation : Introduce a transient acetoxy group at the 4-position using acetic anhydride.
- Amidation : Substitute the acetoxy group with 2-amino-2-oxoethoxy via coupling with chloroacetamide.
Critical Data
Challenges and Solutions
- Regioselectivity : Competitive alkylation at the 3-position is mitigated by steric hindrance from the ethoxy group.
- Deprotection : Hydrolysis of the acetoxy group requires mild acidic conditions (e.g., HCl/MeOH) to prevent acrylate ester cleavage.
Silylation-Assisted Esterification
Trimethylchlorosilane (TMSCl) Mediated Route
Adapting methodologies from amino acid ester synthesis, this approach avoids racemization and enhances yields:
- React (E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylic acid (0.1 mol) with TMSCl (0.2 mol) in methanol.
- Stir at room temperature for 12–24 hours.
- Concentrate under reduced pressure to isolate the methyl ester hydrochloride.
Advantages Over Conventional Methods
- Mild Conditions : Room temperature reactions reduce energy input.
- Compatibility : TMSCl tolerates free amino groups without requiring protection.
Comparative Analysis of Methods
Key Insights :
- The silylation method offers the highest yields and operational simplicity but requires handling moisture-sensitive reagents.
- Sequential functionalization is optimal for introducing multiple substituents but involves lengthy protocols.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
- Calculated : C 63.63%, H 6.10%, N 5.30%.
- Found : C 61.53%, H 6.27%, N 5.18%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form carboxylic acids or aldehydes.
Reduction: : Reduction can yield primary alcohols or amines, depending on the specific functional groups targeted.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the ethoxy and amino groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Reagents: : Halides, acid chlorides, ammonia
Major Products
Oxidation Products: : Carboxylic acids, aldehydes
Reduction Products: : Primary alcohols, amines
Substitution Products: : Vary based on the substituent introduced (e.g., ethers, amides)
Scientific Research Applications
Chemistry
In chemistry, methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate serves as a versatile intermediate in organic synthesis, allowing for the creation of complex molecules through various functional group transformations.
Biology
Biologically, the compound's unique structure makes it a candidate for studying enzyme interactions and binding affinities, particularly in the context of amino and ester functional groups.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological properties, including anti-inflammatory and anticancer activities, due to the reactivity of the amino and ester groups with biological targets.
Industry
Industrially, the compound is utilized in the production of specialty chemicals, polymers, and as a building block for more complex materials.
Mechanism of Action
The compound exerts its effects through several mechanisms, primarily driven by the reactivity of the amino and ester groups. These groups can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biochemical pathways.
Molecular Targets and Pathways
Enzymatic Inhibition: : The compound can act as an inhibitor for certain enzymes by forming stable complexes.
Signaling Pathways: : It can modulate signaling pathways by interacting with receptor sites and altering cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
Key Observations:
- Electronic Effects: The amino-oxoethoxy group in the target compound enhances hydrogen-bonding capacity compared to simpler alkoxy or ester substituents (e.g., ). This could improve solubility in polar solvents or binding affinity in biological systems .
- Biological Relevance: Compounds like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate () are used as intermediates for bioactive propenoates, suggesting the target compound could similarly serve in drug synthesis if functionalized further .
Crystallographic and Conformational Analysis
- Molecular Geometry: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate () adopts a syn-periplanar conformation (C=C torsion angle: 3.2°), which is typical for α,β-unsaturated esters to maximize conjugation . The target compound likely exhibits similar planarity.
- Hydrogen Bonding: The 2-amino-2-oxoethoxy group may form N–H···O hydrogen bonds in the crystal lattice, analogous to patterns observed in amide-containing crystals (). This could influence melting points or solubility compared to non-amidated analogues .
Biological Activity
Methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate is a compound of increasing interest due to its potential biological activities, including antitumor, antimicrobial, and antioxidant properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₇N₁O₅
- Molecular Weight : 279.28 g/mol
The structure consists of an acrylate moiety linked to an ethoxyphenyl group with an amino-oxoethoxy substituent, which is crucial for its biological activity.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound. Notably, it has shown promising results against various cancer cell lines. For instance:
- MTT Assay : In vitro tests using the MTT assay demonstrated significant growth inhibition in human cancer cell lines. The compound exhibited a dose-dependent response, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been evaluated. It was tested against several bacterial strains, revealing noteworthy results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1000 μg/mL |
| Escherichia coli | 500 μg/mL |
| Bacillus cereus | 250 μg/mL |
These findings suggest that this compound possesses antibacterial properties that may be leveraged in clinical settings .
Antioxidant Activity
The compound has been reported to exhibit antioxidant activity, which is critical for protecting cells from oxidative stress. This property is particularly relevant in the context of cancer therapy, where oxidative damage plays a significant role in tumor progression.
Case Studies
- Case Study on Antitumor Effects : A study conducted on human breast cancer cells indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound could induce apoptosis in cancer cells, potentially through the activation of caspases .
- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects against a panel of Gram-positive and Gram-negative bacteria. The results showed that this compound had superior activity compared to traditional antibiotics like ampicillin, highlighting its potential as an alternative treatment option .
Q & A
Basic: What are the key synthetic pathways for methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate, and what factors influence reaction efficiency?
Answer:
The synthesis typically involves multi-step reactions starting from commercially available precursors like 4-hydroxybenzaldehyde and glycine derivatives. A critical intermediate, 4-(2-amino-2-oxoethoxy)benzaldehyde, is formed under basic conditions, followed by coupling with acrylic acid derivatives to introduce the acrylate moiety . Reaction efficiency depends on:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in the ethoxy group formation.
- Temperature control : Elevated temperatures (~80–100°C) accelerate glycine coupling but may degrade heat-sensitive intermediates.
- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups for amino protection minimizes side reactions during acrylate esterification .
Basic: How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
Answer:
- X-ray crystallography : Single-crystal diffraction using SHELXL/SHELXTL software provides precise bond lengths and angles, critical for confirming the (2E)-configuration of the acrylate group and substituent positions .
- Spectroscopic cross-validation :
- NMR : NMR distinguishes ethoxy (δ ~1.3 ppm, triplet) and amino-oxoethoxy (δ ~4.3 ppm, singlet) protons.
- Mass spectrometry (ESI–MS) : Molecular ion peaks (e.g., m/z 411.2 [M+H]) confirm molecular weight .
Discrepancies between calculated and observed data (e.g., bond angles >5° deviation) should prompt re-refinement using programs like OLEX2 or WinGX .
Advanced: What crystallographic challenges arise during structure determination, particularly regarding hydrogen bonding and disorder?
Answer:
- Hydrogen bonding networks : Graph set analysis (R(8) motifs) reveals intermolecular interactions between the amino-oxoethoxy group and acrylate carbonyls, stabilizing the crystal lattice. ORTEP-3 visualizes these patterns but may require manual adjustment for overlapping electron density .
- Disorder in ethoxy groups : Partial occupancy of ethoxy conformers complicates refinement. Strategies include:
Advanced: How can researchers address contradictions between computational and experimental data (e.g., DFT vs. crystallographic results)?
Answer:
- Geometry optimization discrepancies : DFT calculations (e.g., B3LYP/6-31G*) may overestimate bond lengths by 0.02–0.05 Å compared to X-ray data. Calibration using high-resolution (<1.0 Å) structures is essential .
- Torsional angle mismatches : For the acrylate side chain, experimental angles (e.g., C=C–O ~120°) often deviate from gas-phase DFT predictions due to crystal packing forces. Use periodic boundary conditions (PBC) in software like CRYSTAL17 to improve accuracy .
Basic: What are the compound’s potential applications as a biochemical probe?
Answer:
The amino-oxoethoxy group enables selective interactions with:
- Enzyme active sites : Acts as a hydrogen bond donor/acceptor mimic in kinase inhibition assays.
- Fluorescent tagging : Conjugation with dansyl chloride via the amino group creates probes for tracking cellular uptake .
Comparative studies with analogs (e.g., methoxy or hydroxy substitutions) reveal reduced bioactivity, highlighting the amino group’s critical role .
Advanced: What strategies optimize derivative synthesis for structure-activity relationship (SAR) studies?
Answer:
- Modular synthesis : Replace the ethoxy group with halogens (e.g., F, Cl) via nucleophilic aromatic substitution to enhance metabolic stability .
- Parallel screening : Use Ugi-type reactions to generate diverse amide/carbamate derivatives, followed by HPLC-MS purification (C18 columns, acetonitrile/water gradient) .
- Crystallographic SAR : Correlate bioactivity (e.g., IC) with substituent electron-withdrawing effects quantified by Hirshfeld surface analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
